

Structural Analysis of 4-Bromo-N1-methylbenzene-1,2-diamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-N1-methylbenzene-1,2-diamine

Cat. No.: B1280263

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

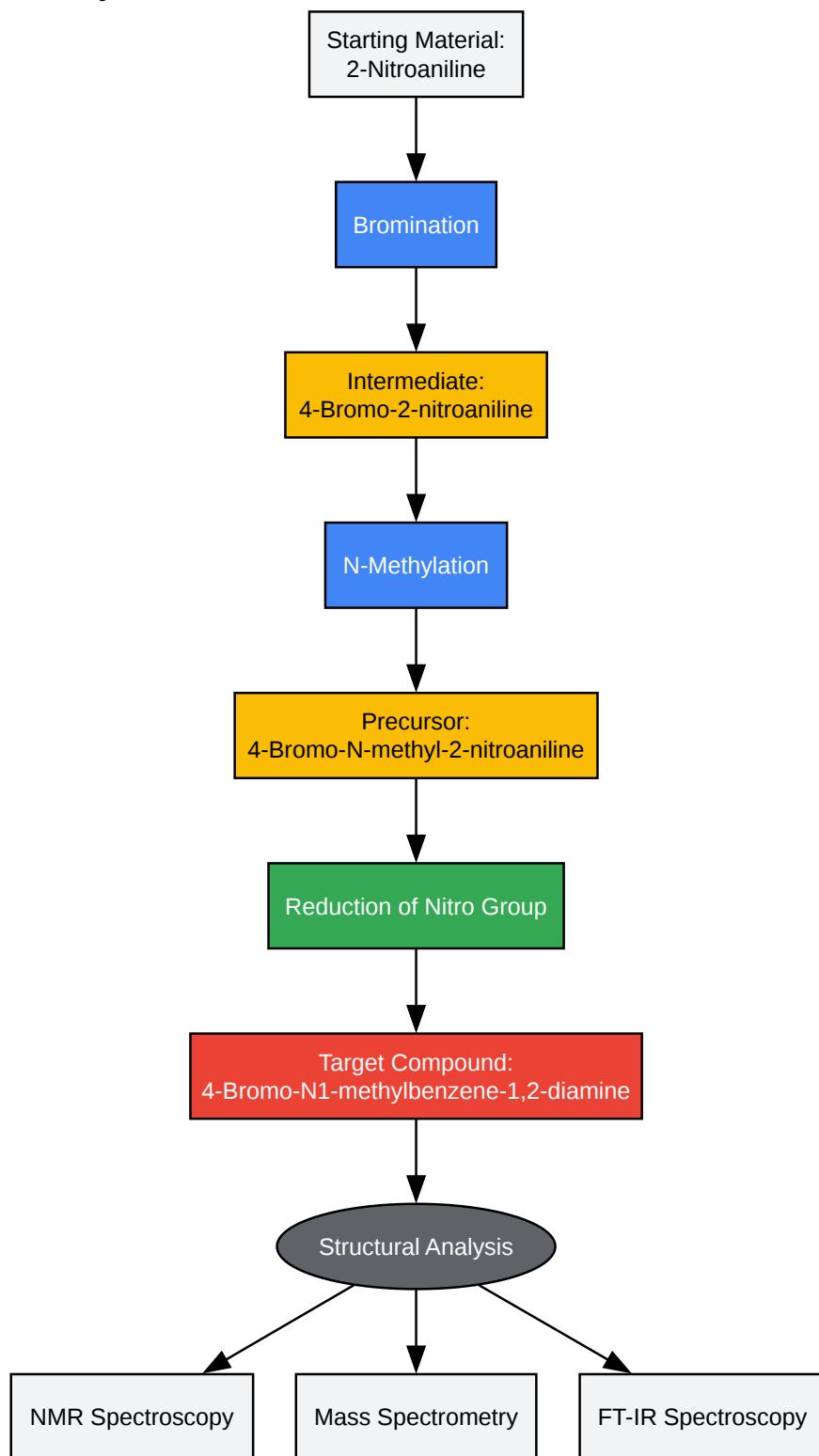
This technical guide provides a comprehensive structural analysis of **4-Bromo-N1-methylbenzene-1,2-diamine**, a substituted aromatic diamine with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide combines information from analogous compounds, predicted spectroscopic data, and established analytical methodologies to serve as a foundational resource.

Core Compound Identification

Basic chemical identifiers for **4-Bromo-N1-methylbenzene-1,2-diamine** are summarized in the table below.

Identifier	Value
CAS Number	69038-76-2 [1]
Molecular Formula	C ₇ H ₉ BrN ₂ [1]
Molecular Weight	201.06 g/mol
IUPAC Name	4-bromo-N1-methylbenzene-1,2-diamine [1]
Canonical SMILES	CNC1=C(C=C(C=C1)Br)N
InChI Key	JGXCXQPNYWBAGW-UHFFFAOYSA-N [1]

Physicochemical and Safety Data


The following table outlines the known physicochemical properties and safety information for **4-Bromo-N1-methylbenzene-1,2-diamine**, primarily sourced from chemical supplier data.

Property	Value
Physical Form	Solid [1]
Purity	Typically >97% [1]
Storage Temperature	Room temperature, in a dark, inert atmosphere [1]
Signal Word	Warning [1]
Hazard Statements	H317 (May cause an allergic skin reaction) [1]
Precautionary Statements	P261, P280 [1]

Synthesis and Characterization Workflow

The logical workflow for the synthesis and structural confirmation of **4-Bromo-N1-methylbenzene-1,2-diamine** is depicted below. This involves the synthesis of a key intermediate followed by reduction and subsequent analytical characterization.

Synthesis and Characterization Workflow

[Click to download full resolution via product page](#)

A logical workflow for the synthesis and analysis.

Experimental Protocols

Synthesis of 4-Bromo-N1-methylbenzene-1,2-diamine

The synthesis of **4-Bromo-N1-methylbenzene-1,2-diamine** can be achieved through a two-step process involving the preparation of the precursor, 4-Bromo-N-methyl-2-nitroaniline, followed by the reduction of the nitro group.

Step 1: Synthesis of 4-Bromo-N-methyl-2-nitroaniline (Precursor)

A plausible method for the synthesis of the precursor is the N-methylation of 4-bromo-2-nitroaniline.

- Materials: 4-bromo-2-nitroaniline, a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide), a base (e.g., potassium carbonate), and an appropriate solvent (e.g., acetone or acetonitrile).
- Procedure:
 - Dissolve 4-bromo-2-nitroaniline in the chosen solvent in a round-bottom flask.
 - Add the base to the solution and stir.
 - Slowly add the methylating agent to the reaction mixture at room temperature.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 4-Bromo-N-methyl-2-nitroaniline

The nitro group of the precursor is reduced to an amine to yield the final product.

- Materials: 4-Bromo-N-methyl-2-nitroaniline, a reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with Pd/C), and a suitable solvent (e.g., ethanol for catalytic hydrogenation).
- Procedure (using SnCl_2):
 - Suspend 4-Bromo-N-methyl-2-nitroaniline in concentrated hydrochloric acid.
 - Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise, maintaining the temperature with an ice bath.
 - After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
 - Carefully neutralize the reaction mixture with a concentrated solution of sodium hydroxide until a basic pH is achieved.
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude **4-Bromo-N1-methylbenzene-1,2-diamine**.
 - Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Obtain standard ^1H , ^{13}C , and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to confirm the structure.

Mass Spectrometry (MS)

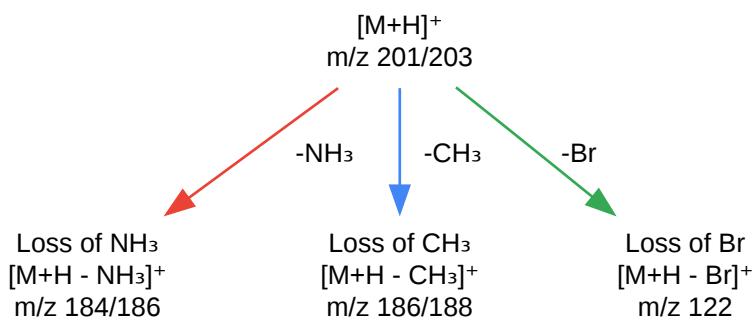
- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
- Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion peak and analyze the fragmentation pattern in MS/MS mode to further confirm the structure.

Predicted Spectroscopic Data

Due to the lack of publicly available experimental spectra, the following data is predicted based on the chemical structure and data from analogous compounds.

Predicted ^1H NMR Data (in CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.8-7.0	m	2H	Aromatic CH
~6.6-6.7	d	1H	Aromatic CH
~4.0-5.0	br s	2H	-NH ₂
~3.5-4.0	br s	1H	-NH-CH ₃
~2.9	s	3H	-CH ₃


Predicted ^{13}C NMR Data (in CDCl_3)

Chemical Shift (ppm)	Assignment
~140-145	C-NH ₂
~135-140	C-NH-CH ₃
~120-125	C-Br
~115-120	Aromatic CH
~110-115	Aromatic CH
~105-110	Aromatic CH
~30	-CH ₃

Predicted Mass Spectrometry Fragmentation

The mass spectrum of **4-Bromo-N1-methylbenzene-1,2-diamine** is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Proposed ESI-MS Fragmentation Pathway

[Click to download full resolution via product page](#)

A proposed fragmentation pathway for **4-Bromo-N1-methylbenzene-1,2-diamine**.

Note: The technical information and protocols provided in this guide are intended for qualified researchers and should be handled with appropriate safety precautions in a laboratory setting. The predicted data should be confirmed by experimental analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-N1-methylbenzene-1,2-diamine | 69038-76-2 [sigmaaldrich.com]
- To cite this document: BenchChem. [Structural Analysis of 4-Bromo-N1-methylbenzene-1,2-diamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1280263#4-bromo-n1-methylbenzene-1-2-diamine-structural-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com